N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline
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Overview
Description
N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the methyl and benzenesulfonyl groups under controlled conditions. The final step involves the attachment of the aniline moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with a similar functional group arrangement.
Atorvastatin Related Compound E: Shares structural similarities in terms of functional groups and potential biological activity.
Uniqueness
N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline is unique due to its specific combination of functional groups and the pyrrolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[[(2R,4aR,7aR)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methyl]aniline |
InChI |
InChI=1S/C22H27N3O2S/c1-17-8-12-21(13-9-17)28(26,27)25-14-19-11-10-18(2)24-22(19,16-25)15-23-20-6-4-3-5-7-20/h3-13,18-19,23-24H,14-16H2,1-2H3/t18-,19-,22-/m1/s1 |
InChI Key |
IKMAOZKYIOCEKQ-WOIUINJBSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CNC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1C=CC2CN(CC2(N1)CNC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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